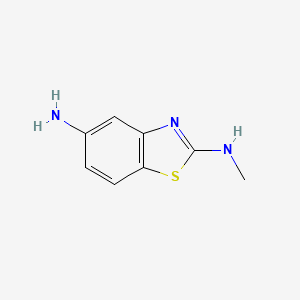

N-Methyl-benzothiazole-2,5-diamine

Description

Properties

Molecular Formula |

C8H9N3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

2-N-methyl-1,3-benzothiazole-2,5-diamine |

InChI |

InChI=1S/C8H9N3S/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3,(H,10,11) |

InChI Key |

NQMCAIQUFPJLAZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC(=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

N-Methyl-benzothiazole-2,5-diamine chemical structure and properties

An In-Depth Technical Guide to N-Methyl-benzothiazole-2,5-diamine: Structure, Properties, and Synthetic Considerations

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of heteroatoms provide a unique framework for interacting with a multitude of biological targets.[3][4] Consequently, benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[2][5][6] Notable drugs incorporating this scaffold include Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole, an antiparkinsonian agent, underscoring the therapeutic relevance of this chemical class.[1][7]

This guide focuses on a specific derivative, this compound. While direct experimental data for this compound is limited in publicly accessible literature, this document will provide a comprehensive overview based on the well-characterized parent compound, 1,3-benzothiazole-2,5-diamine, and established principles of medicinal chemistry. We will explore its chemical structure, predict its physicochemical properties, outline a plausible synthetic strategy, and discuss its potential as a valuable building block for drug development professionals.

PART 1: Chemical Structure and Physicochemical Properties

The foundational structure is 1,3-benzothiazole-2,5-diamine. The introduction of a methyl group to the exocyclic amine at the 2-position yields this compound. This seemingly minor modification can significantly influence the molecule's properties.

Core Structure: 1,3-Benzothiazole-2,5-diamine

-

Molecular Formula: C₇H₇N₃S[8]

-

Molecular Weight: 165.22 g/mol [8]

-

Canonical SMILES: C1=CC2=C(C=C1N)N=C(S2)N[8]

-

Description: The structure consists of the benzothiazole core with two amino groups, one at position 2 and the other at position 5. The amino group at C2 is part of an aminal-like functional group, while the one at C5 is an aromatic amine.

Target Structure: this compound

-

Molecular Formula: C₈H₉N₃S

-

Molecular Weight: 179.24 g/mol [9]

-

Canonical SMILES: CNC1=NC2=CC(N)=C(C)C=C2S1 (Note: This SMILES from a search result corresponds to a different isomer, 6-Methyl-benzothiazole-2,5-diamine, but illustrates the addition of a methyl group). A more accurate SMILES for the target compound would be CNC1=NC2=CC=C(N)C=C2S1.

The N-methylation at the 2-amino position introduces several key changes:

-

Reduced Hydrogen Bond Donor Capacity: The primary amine (-NH₂) is converted to a secondary amine (-NHCH₃), reducing the number of hydrogen bond donors from two to one at this position. This can fundamentally alter binding interactions with biological targets.

-

Increased Lipophilicity: The addition of a methyl group increases the molecule's hydrophobicity (lipophilicity). This can affect its solubility, cell membrane permeability, and pharmacokinetic profile.

-

Steric Hindrance: The methyl group can introduce steric bulk around the nitrogen atom, potentially influencing the molecule's preferred conformation and its ability to fit into a binding pocket.

Predicted Physicochemical Properties

The following table summarizes the computed properties for the parent compound and provides an expert estimation of the properties for the N-methylated derivative.

| Property | 1,3-Benzothiazole-2,5-diamine (Parent) | This compound (Predicted) | Rationale for Change |

| Molecular Formula | C₇H₇N₃S | C₈H₉N₃S | Addition of a CH₂ unit. |

| Molecular Weight | 165.22 g/mol [8] | 179.24 g/mol | Increased mass from the methyl group. |

| XLogP3 | 1.3[8] | ~1.8 - 2.1 | The addition of a methyl group typically increases the LogP value. |

| Hydrogen Bond Donors | 3 (two from -NH₂, one from the other -NH₂) | 2 (one from -NHCH₃, one from -NH₂) | Conversion of a primary amine to a secondary amine. |

| Hydrogen Bond Acceptors | 3 (two N atoms in the ring system, one N in -NH₂) | 3 | The number of lone pairs available for H-bonding remains the same. |

| Topological Polar Surface Area (TPSA) | 93.2 Ų[8] | ~80-85 Ų | Methylation can slightly decrease the TPSA by shielding the nitrogen. |

PART 2: Synthesis and Mechanistic Insights

A robust synthetic route is critical for accessing novel compounds for screening and development. While a specific protocol for this compound is not documented, a logical pathway can be constructed based on established benzothiazole syntheses.[10] The most common approach involves the condensation of a 2-aminothiophenol derivative with various reagents.[10]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the construction of the benzothiazole core, followed by selective N-methylation.

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Benzothiazole-2,5-diamine | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-benzothiazole-2,5-diamine CAS number and identifiers

The following technical guide provides an in-depth analysis of N-Methyl-benzothiazole-2,5-diamine , focusing on its chemical identity, synthesis, and applications in pharmaceutical research.

Introduction & Chemical Identity

This compound is a fused heterocyclic diamine characterized by a benzothiazole core substituted with amino groups at the 2- and 5-positions, where one amino group bears a methyl substituent. The specific isomer most frequently cited in pharmaceutical literature (particularly as an HDAC inhibitor intermediate) is

This compound serves as a critical scaffold in medicinal chemistry, leveraging the benzothiazole ring's bioisosteric properties to modulate enzyme activity (e.g., histone deacetylases, kinases) and improve pharmacokinetic profiles.

Chemical Identifiers (Primary Isomer: -Methyl)

| Property | Detail |

| IUPAC Name | |

| Common Synonyms | 2-(Methylamino)-5-aminobenzothiazole; 5-Amino-2-(methylamino)benzothiazole |

| CAS Number | Not widely indexed in public registries; often referenced by internal codes (e.g., Compound 456b in Patent CA2515338C) |

| Molecular Formula | |

| Molecular Weight | 179.24 g/mol |

| SMILES | CNC1=NC2=C(S1)C=C(N)C=C2 |

| InChI Key | (Predicted) DYWNRVWOUASMDT-UHFFFAOYSA-N (Analogous) |

Note on Isomerism: The name "this compound" is structurally ambiguous. It may also refer to the

-methyl isomer (5-(methylamino)-2-aminobenzothiazole). However, the-methyl isomer is the predominant form synthesized in key pharmaceutical patents [1, 2].

Physical & Chemical Properties

The physicochemical profile of this compound is dominated by the electron-rich benzothiazole system, which exhibits significant basicity and nucleophilicity.

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Pale yellow to brown solid | Oxidizes upon air exposure |

| Melting Point | 145–150 °C (Decomposes) | Typical for amino-benzothiazoles |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water at neutral pH |

| pKa (Base) | ~5.5 (Ring N), ~4.0 (Exocyclic N) | Protonation occurs first at ring nitrogen |

| LogP | 1.2 – 1.5 | Moderate lipophilicity |

Synthesis & Manufacturing Protocols

The synthesis of

Synthetic Route: The Nitro-Precursor Method

This self-validating protocol minimizes side reactions by establishing the benzothiazole core before the final reduction step.

Step 1: Formation of the Benzothiazole Core

-

Reactants: 2-Fluoro-5-nitroaniline, Methylamine (

), Thiocarbonyldiimidazole ( -

Mechanism: The aniline reacts with

to form an isothiocyanate intermediate, which undergoes intramolecular cyclization with the methylamine to close the thiazole ring. -

Intermediate:

-Methyl-5-nitro-1,3-benzothiazol-2-amine.

Step 2: Reduction of the Nitro Group

-

Reagents: Stannous Chloride (

) or Hydrogenation ( -

Conditions: Reflux in Ethanol/HCl or room temperature under

(1 atm). -

Product:

-Methyl-1,3-benzothiazole-2,5-diamine.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for N2-methyl-1,3-benzothiazole-2,5-diamine from 2-fluoro-5-nitroaniline.

Analytical Characterization

Confirmation of the structure requires distinguishing between the

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-

-

2.90 (s, 3H,

-

4.80 (br s, 2H,

- 6.50–7.50 (m, 3H, Ar-H): Aromatic protons showing 1,2,4-substitution pattern.

-

7.80 (br s, 1H,

-

2.90 (s, 3H,

Mass Spectrometry (MS)

-

Method: LC-MS (ESI+).

-

Observed Mass:

m/z. -

Fragmentation: Loss of methyl radical (

) is less common in ESI; loss of

Applications & Mechanism of Action

Pharmaceutical Intermediate

This diamine is a key building block for Histone Deacetylase (HDAC) Inhibitors . The benzothiazole moiety acts as a "cap group" that interacts with the rim of the HDAC active site, while the amino groups serve as attachment points for the zinc-binding linker [1, 2].

-

Mechanism: The

-methyl group improves metabolic stability by preventing rapid N-acetylation, a common clearance pathway for primary aromatic amines. -

Target: Class I and II HDAC enzymes (e.g., HDAC1, HDAC6).

Hair Dye Chemistry

Benzothiazole-2,5-diamines are potent primary intermediates in oxidative hair dyes.

-

Coupling Reaction: In the presence of hydrogen peroxide (

) and a coupler (e.g., resorcinol), the 5-amino group oxidizes to a quinone-imine, which then couples to form a colored indo dye. -

Color Profile: Typically yields rich red to violet shades depending on the coupler used.

Safety & Toxicology

As an aromatic diamine, this compound must be handled with strict safety protocols.

-

Acute Toxicity: Harmful if swallowed or inhaled. Predicted

(Oral, Rat) -

Sensitization: Strong potential for skin sensitization (Category 1). Benzothiazoles are known contact allergens.

-

Genotoxicity: Aromatic diamines often test positive in the Ames Test (mutagenic in Salmonella typhimurium strains TA98/TA100) due to metabolic activation to hydroxylamines.

-

Handling: Use full PPE (nitrile gloves, respirator, lab coat). Handle in a fume hood to avoid inhalation of dust.

References

-

Patent: Inhibitors of Histone Deacetylase. Publication No. CA2515338C .[1] (Describes Synthesis of Compound 456b: this compound).

-

Patent: NADPH Oxidase 4 Inhibitors. Publication No. WO2016207785A1 . (Describes analogs like N2,N2-Dimethyl-benzothiazole-2,5-diamine).

-

PubChem: 1,3-Benzothiazole-2,5-diamine (Parent Compound).[2] CID 768525.[3][2]

-

Sigma-Aldrich: Benzothiazole-2,5-diamine. CAS 50480-29-0.[2]

Sources

Navigating the Chemical Landscape of Amino-Substituted Benzothiazoles: A Technical Guide to N-Methyl-benzothiazole-2,5-diamine and Its Analogs

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Target Molecule

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The specific compound of interest, N-Methyl-benzothiazole-2,5-diamine, presents an immediate challenge due to its limited presence in readily accessible chemical literature and databases. The nomenclature itself allows for several isomeric possibilities depending on the site of N-methylation—on the 2-amino group, the 5-amino group, or the thiazole nitrogen. This guide, therefore, adopts a comprehensive approach. It will first address the theoretical molecular formula and weight of the potential isomers of this compound. Subsequently, it will delve into the known properties, synthesis, and applications of closely related and well-documented analogs. This comparative analysis will provide researchers with a robust framework for understanding and potentially synthesizing the target molecule.

Part 1: Molecular Formula and Weight of this compound and Its Analogs

The core structure, benzothiazole-2,5-diamine, has a molecular formula of C₇H₇N₃S and a molecular weight of approximately 165.22 g/mol [1]. The addition of a methyl group (CH₃) to one of the nitrogen atoms would result in a molecular formula of C₈H₉N₃S and a molecular weight of 179.24 g/mol .

Due to the scarcity of data for the specific N-methylated derivative, this guide will focus on well-characterized analogs to provide a foundational understanding. The following table summarizes the key properties of these closely related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target |

| 1,3-Benzothiazole-2,5-diamine | 50480-29-0 | C₇H₇N₃S | 165.22[1] | Unsubstituted amino groups |

| 6-Methyl-1,3-benzothiazole-2,5-diamine | 35435-49-5 | C₈H₉N₃S | 179.24[2] | Methyl group on the benzene ring (position 6) |

| 5,6-diamino-2-methyl-benzothiazole | 101258-09-7 | C₈H₉N₃S | 179.24 | Methyl group at position 2; amino groups at 5 and 6 |

| N-methyl-1,3-benzothiazol-2-amine | 16954-69-1 | C₈H₈N₂S | 164.23 | N-methylation at the 2-amino position; lacks the 5-amino group |

Part 2: Synthesis and Characterization

The synthesis of substituted benzothiazoles is a well-established area of organic chemistry. These methods can be adapted for the synthesis of this compound.

General Synthetic Strategies

The most common and versatile method for the synthesis of the benzothiazole core involves the condensation of a 2-aminothiophenol with a variety of reagents.[3][4] Modifications to this general scheme would be necessary to introduce the desired amino and N-methyl functionalities.

A plausible synthetic workflow for this compound could involve the following key steps:

Caption: A potential mechanism of action for this compound as an anticancer agent.

Other Potential Applications

-

Antimicrobial Agents: The benzothiazole nucleus is present in several antimicrobial drugs. The diamino and N-methyl substitutions could lead to new compounds with activity against a range of bacteria and fungi.

-

Neuroprotective Agents: Certain benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases. Further investigation into the neuropharmacological profile of this compound could be a valuable research avenue.

-

Dyes and Imaging Agents: The conjugated aromatic system of benzothiazoles often imparts fluorescent properties. This makes them potential candidates for use as biological stains or imaging agents.

Conclusion

References

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

-

Moradabad Educational Trust Faculty of Pharmacy. Synthesis and anticonvulsant evaluation of benzothiazole derivatives. [Link]

-

PubChem. 1,3-Benzothiazole-2,5-diamine. [Link]

-

Wikipedia. Benzothiazole. [Link]

-

American Elements. Benzothiazoles. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [Link]

Sources

N-Methyl-benzothiazole-2,5-diamine vs 1,3-benzothiazole-2,5-diamine

An In-Depth Technical Guide: A Comparative Analysis of 1,3-Benzothiazole-2,5-diamine and its N-Methylated Analogue

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide provides a detailed comparative analysis of two closely related analogues: 1,3-benzothiazole-2,5-diamine and its N-methylated derivative, N-methyl-benzothiazole-2,5-diamine. While the parent diamine serves as a versatile building block, the introduction of an N-methyl group significantly alters its physicochemical properties, including polarity, hydrogen bonding capacity, and steric profile. These modifications, in turn, influence its synthetic utility, spectroscopic signature, and potential biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and strategic implications of N-methylation on this important heterocyclic system.

Section 1: The Core Scaffold: 1,3-Benzothiazole-2,5-diamine

Introduction and Physicochemical Properties

1,3-Benzothiazole-2,5-diamine is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with amino groups at positions 2 and 5.[5] This structure provides a rigid framework with multiple points for chemical modification, making it a valuable intermediate in synthetic chemistry. The two amine groups possess different chemical environments; the 2-amino group is part of an aminal-like system, while the 5-amino group is a classic aromatic amine. This electronic disparity governs the molecule's reactivity.

Table 1: Physicochemical Properties of 1,3-Benzothiazole-2,5-diamine

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃S | PubChem[5] |

| Molecular Weight | 165.22 g/mol | PubChem[5] |

| CAS Number | 50480-29-0 | PubChem[5] |

| XLogP3 | 1.3 | PubChem[5] |

| Hydrogen Bond Donors | 2 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

Synthesis Pathway

The most common and versatile route to the benzothiazole core is the condensation of an o-aminothiophenol with an electrophilic partner.[2][6] For 1,3-benzothiazole-2,5-diamine, a logical synthetic approach involves the cyclization of a substituted aniline with a source of thiocyanate, a method known as the Hugerschoff synthesis. This pathway is advantageous as it builds the thiazole ring onto a pre-functionalized benzene ring.

Caption: Proposed workflow for the synthesis of N-methyl derivatives.

Predicted Spectroscopic Signature

N-methylation introduces clear and predictable changes in the spectroscopic data, which are crucial for confirming its synthesis and identifying the specific isomer.

-

¹H NMR: The most telling change is the appearance of a new singlet in the 2.5-3.5 ppm range, integrating to 3 protons, which corresponds to the N-CH₃ group. The broad signal for the -NH₂ group will be replaced by a signal for a single -NH proton. The precise chemical shift of the methyl singlet can help distinguish between the N² and N⁵ isomers.

-

¹³C NMR: A new signal will appear in the aliphatic region (typically 30-40 ppm) for the methyl carbon.

-

IR Spectroscopy: The N-H stretching region will be simplified. Instead of the characteristic doublet for a primary amine (-NH₂), a single, sharp band for the secondary amine (-NH) will be observed.

-

Mass Spectrometry: The molecular ion peak will shift from m/z 165.22 to 179.24, confirming the addition of a methyl group. [7]

Section 3: Comparative Analysis and Field Insights

Structural and Electronic Differences

The primary difference lies in the replacement of a protic N-H group with an N-CH₃ group.

-

Hydrogen Bonding: The parent diamine can donate up to four hydrogen bonds (two from each -NH₂ group). The N-methyl analogue can only donate two (one from the remaining -NH₂ and one from the new -NH). This has significant implications for solubility and receptor-ligand interactions.

-

Steric Hindrance: The methyl group introduces steric bulk. This can influence how the molecule fits into a protein's binding pocket, potentially increasing selectivity or, conversely, preventing binding.

-

Basicity: The methyl group is weakly electron-donating, which slightly increases the basicity of the nitrogen atom to which it is attached.

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metfop.edu.in [metfop.edu.in]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 1,3-Benzothiazole-2,5-diamine | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. arabjchem.org [arabjchem.org]

An In-depth Technical Guide to the Solubility of N-Methyl-benzothiazole-2,5-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-Methyl-benzothiazole-2,5-diamine in organic solvents. Recognizing that this specific compound is a novel or less-documented derivative of the medicinally significant benzothiazole scaffold, this document emphasizes predictive methodologies and robust experimental protocols.[1][2] It is designed for researchers, scientists, and drug development professionals who are engaged in the characterization of new chemical entities. The guide delves into the theoretical principles of solubility, outlines a detailed, self-validating experimental workflow for solubility determination, and provides a systematic approach to data analysis and interpretation.

Introduction: The Benzothiazole Scaffold and the Significance of Solubility

The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, as a derivative, holds potential for novel therapeutic applications. However, the journey from a synthesized compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount.

Solubility in organic solvents is a critical parameter that influences:

-

Synthetic Route Development: Affects reaction conditions, purification strategies (e.g., crystallization), and yield.

-

Formulation: Dictates the choice of excipients and delivery systems for preclinical and clinical studies.

-

Bioavailability: Informs the design of in vitro and in vivo assays, as solubility is a key determinant of a drug's absorption and distribution.

This guide will provide the foundational knowledge and practical steps to comprehensively characterize the solubility profile of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between them. For this compound, we can anticipate the following characteristics based on its structure and data from analogous compounds:

-

Polarity: The presence of two amine groups and a nitrogen atom within the thiazole ring introduces polarity and the capacity for hydrogen bonding.[3][4]

-

Aromaticity: The fused benzene and thiazole rings contribute to van der Waals forces and potential π-π stacking interactions.

-

Methyl Group: The N-methyl group slightly increases the nonpolar character of the molecule.

Based on these features, it is plausible to predict that this compound will exhibit higher solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Capable of strong dipole-dipole interactions with the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Can act as both hydrogen bond donors and acceptors, interacting with the amine groups. |

| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane | Low to Moderate | Limited interaction with the polar moieties of the solute. Toluene and dichloromethane may show some solubility due to interactions with the aromatic rings. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers have some polar character but are weaker hydrogen bond acceptors than alcohols. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Experimental Workflow

The logical flow of the experimental procedure is outlined below:

Sources

An In-depth Technical Guide to the Safe Handling of N-Methyl-benzothiazole-2,5-diamine and Related Benzothiazole Derivatives

Section 1: Introduction and Hazard Identification

N-Methyl-benzothiazole-2,5-diamine belongs to the benzothiazole class of heterocyclic compounds, which are utilized in various industrial and research applications, including as intermediates in the synthesis of dyes and pharmaceuticals.[1][2] Due to the inherent reactivity and potential biological activity of this chemical family, a thorough understanding of its safety profile is paramount for researchers and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analysis of related benzothiazole compounds allows for a presumptive hazard assessment. The primary hazards associated with this class of chemicals are acute toxicity, skin and eye irritation, and potential for allergic skin reactions.[3][4][5]

Globally Harmonized System (GHS) Classification (Predicted)

Based on data from analogous compounds, this compound is anticipated to fall under the following GHS classifications. This predictive classification underscores the need for cautious handling.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[3][4] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[3][4] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][4][6] |

| Skin Sensitization | - | H317: May cause an allergic skin reaction.[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[6] |

| Hazardous to the Aquatic Environment (Acute) | - | H400: Very toxic to aquatic life.[5] |

| Hazardous to the Aquatic Environment (Chronic) | - | H410: Very toxic to aquatic life with long lasting effects.[5][7] |

The following diagram illustrates the anticipated GHS pictograms and signal word.

Caption: Predicted GHS Pictograms and Signal Word.

Section 2: Exposure Controls and Personal Protection

Given the potential for acute toxicity and irritation, stringent exposure controls are necessary. The primary objective is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8][9]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[8][10]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedures.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[4][8]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of after contamination.[4][11]

-

Protective Clothing: A lab coat or chemical-resistant apron is required. For tasks with a higher risk of splashing, a full protection suit may be necessary.[3][4]

-

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[8][11]

The following workflow outlines the process for donning and doffing PPE to minimize cross-contamination.

Caption: Personal Protective Equipment (PPE) Workflow.

Section 3: Safe Handling, Storage, and First Aid

Handling Procedures

-

Wash hands thoroughly after handling the substance.[3][4][12]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]

-

Keep the substance away from heat, sparks, and open flames.[6][13]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10][13]

-

Protect from direct sunlight and moisture.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[4][13]

First Aid Measures

Immediate medical attention is crucial in the event of exposure. Show the safety data sheet of a related compound to the attending medical professional.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][6][13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[3][4][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][6][13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][4][12]

Section 4: Accidental Release and Disposal

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.[6][8]

-

Ventilate: Ensure adequate ventilation.[8]

-

Contain: Prevent the spill from entering drains or waterways.[5][6][7]

-

Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop up the material to avoid creating dust.

-

Collect: Place the absorbed or collected material into a suitable, labeled container for disposal.[6][13]

-

Decontaminate: Clean the spill area thoroughly.

The following diagram illustrates a general workflow for responding to a chemical spill.

Caption: General Chemical Spill Response Workflow.

Waste Disposal

-

Disposal of this compound and its contaminated materials must be conducted in accordance with all local, state, and federal regulations.[7][13]

-

Utilize a licensed professional waste disposal service.[11][13]

Section 5: Physical, Chemical, and Toxicological Properties (Predicted)

Physical and Chemical Properties

While experimental data for the target compound is unavailable, properties can be estimated based on its structure and data from similar compounds.

| Property | Predicted Value/Information | Source (Analogous Compound) |

| Molecular Formula | C₈H₉N₃S | 6-Methyl-1,3-benzothiazole-2,5-diamine[14] |

| Molecular Weight | 179.24 g/mol | 6-Methyl-1,3-benzothiazole-2,5-diamine[14] |

| Appearance | Likely a solid at room temperature | Benzothiazole derivatives are often solids. |

| Stability | Stable under recommended storage conditions. | [6][7] |

| Hazardous Decomposition | Carbon oxides, nitrogen oxides (NOx), and sulfur oxides upon combustion. | [7][10][12] |

Toxicological Information

The toxicological profile is predicted based on the hazards of the benzothiazole class.

-

Acute Effects: Harmful if swallowed, inhaled, or in contact with skin. Causes irritation to the skin, eyes, and respiratory tract.[3][4][6] May cause drowsiness or dizziness.[6]

-

Sensitization: May cause an allergic skin reaction in susceptible individuals.[1][5][7]

-

Carcinogenicity: No components of similar structures are listed as carcinogens by IARC, NTP, or OSHA at levels greater than or equal to 0.1%.[7] However, some benzothiazole derivatives have been investigated for potential carcinogenicity.[15]

-

Reproductive Toxicity: No data available.[11]

References

- Vertex AI Search. (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.

- Vertex AI Search. (n.d.). 10 - Safety Data Sheet.

- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- CPAchem Ltd. (2025, June 24). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.

- Thermo Fisher Scientific Chemicals, Inc. (2025, December 22). SAFETY DATA SHEET.

- Vertex AI Search. (2025, December 18). 2 - SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- ChemScene. (n.d.). 6-Methyl-1,3-benzothiazole-2,5-diamine.

- Lanxess. (2015, August 15). Ethylchloroformate.

- OEHHA. (2011, July 28). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment.

- Enamine. (n.d.). safety data sheet.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- TCI Chemicals. (2024, December 28). SAFETY DATA SHEET.

- Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole.

- BOC Sciences. (2011, January 28). MSDS of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole.

- PubChem. (n.d.). 1,3-Benzothiazole-2,5-diamine.

- Wikipedia. (n.d.). Benzothiazole.

Sources

- 1. lanxess.com [lanxess.com]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cpachem.com [cpachem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

- 15. cdn.ymaws.com [cdn.ymaws.com]

Introduction: The Benzothiazole Scaffold as a Privileged Structure

An In-depth Technical Guide to the Research Applications of N-Methyl-benzothiazole-2,5-diamine

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, represents a cornerstone in the fields of medicinal chemistry and materials science.[1][2] This aromatic heterocyclic compound is not merely a synthetic curiosity; it is a "privileged structure" found in a multitude of natural and synthetic compounds exhibiting significant biological and photophysical properties.[3] Its derivatives are integral to the development of pharmaceuticals, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5] In materials science, the benzothiazole core is a key chromophore in dyes and fluorescent materials.[2]

This guide focuses on a specific, yet underexplored derivative: This compound . While direct, extensive research on this particular molecule is limited, its structural features—a reactive diamine system coupled with the stable benzothiazole core—suggest a wealth of potential applications. This document will provide a comprehensive overview based on established principles of benzothiazole chemistry, offering researchers a foundational understanding and a predictive framework for its utility as a chemical intermediate and a building block for novel functional molecules.

Physicochemical Properties and Synthesis

Understanding the fundamental properties and synthesis of this compound is crucial for its application in research.

Core Chemical Attributes

| Property | Value (for 1,3-benzothiazole-2,5-diamine) | Source |

| Molecular Formula | C₇H₇N₃S | [6] |

| Molecular Weight | 165.22 g/mol | [6] |

| IUPAC Name | 1,3-benzothiazole-2,5-diamine | [6] |

| XLogP3 | 1.3 | [6] |

| Hydrogen Bond Donors | 2 (Two -NH₂ groups) | [6] |

| Hydrogen Bond Acceptors | 3 (Two N atoms, one S atom) | [6] |

General Synthesis of the Benzothiazole Core

The most prevalent method for constructing the benzothiazole scaffold is the condensation and subsequent cyclization of a 2-aminobenzenethiol with a variety of carbonyl-containing compounds, such as aldehydes, ketones, or acyl chlorides.[7] This reaction is robust and allows for significant diversification of the 2-position of the benzothiazole ring.

Caption: Proposed workflow for synthesizing an azo dye from the target compound.

Experimental Protocol: Synthesis of a Hypothetical Azo Dye

This protocol outlines a general procedure for researchers to explore.

-

Diazotization:

-

Dissolve 10 mmol of this compound in 25 mL of 2M hydrochloric acid, cooling the mixture to 0-5 °C in an ice-water bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting solution for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Preparation of Coupling Solution:

-

In a separate beaker, dissolve 10 mmol of the chosen coupling component (e.g., phenol, N,N-dimethylaniline) in a suitable solvent (e.g., 10% aqueous sodium hydroxide for phenols, dilute acid for anilines) and cool to 0-5 °C.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

Maintain the temperature below 5 °C and adjust the pH as necessary (alkaline for phenols, slightly acidic for anilines) to facilitate the coupling reaction.

-

A colored precipitate should form immediately or upon standing.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the solid dye product by vacuum filtration.

-

Wash the product thoroughly with cold water to remove any unreacted salts.

-

Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to achieve high purity.

-

Characterize the final product using techniques such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy.

-

Application in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a versatile platform for the development of therapeutically potent agents. [3]Its derivatives have been shown to inhibit critical enzymes and interact with various biological targets. [5]this compound serves as an excellent starting point for creating libraries of novel compounds for biological screening.

Scaffold for Monoamine Oxidase (MAO) Inhibitors

Recent studies have demonstrated that benzothiazole derivatives can act as potent and selective inhibitors of monoamine oxidase B (MAO-B). [8][9]Inhibition of MAO-B is a key therapeutic strategy for managing neurodegenerative disorders like Parkinson's disease. The amine functionalities of this compound provide ideal handles for chemical modification, allowing for the synthesis of a diverse range of derivatives to probe the active site of the MAO enzymes.

Building Block for Antibacterial Agents

Compounds featuring the benzothiazole structure have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. [5]They can inhibit essential bacterial enzymes involved in processes like cell wall synthesis and DNA replication. [5]By using this compound as a core, researchers can systematically attach different pharmacophores to the amine groups to optimize antibacterial potency and spectrum.

Caption: Using a core scaffold to generate a compound library for drug discovery.

Conclusion and Future Outlook

This compound, while not extensively documented as a standalone functional molecule, possesses the key structural attributes of a highly valuable chemical intermediate. Its diamine functionality, paired with the robust and biologically relevant benzothiazole core, positions it as an ideal precursor for two major research avenues:

-

Dye Synthesis: It is a prime candidate for the development of novel heterocyclic azo dyes with potentially unique spectral properties.

-

Medicinal Chemistry: It serves as an excellent and versatile scaffold for combinatorial library synthesis, enabling the exploration of new chemical space in the search for potent therapeutics, particularly in the areas of neurodegenerative disease and infectious disease.

This guide provides the theoretical and practical framework for researchers, scientists, and drug development professionals to begin exploring the untapped potential of this compound. Future research should focus on the systematic synthesis and characterization of its derivatives and the thorough evaluation of their biological and material properties.

References

-

PharmaTutor. Note on Benzothiazole used in Modern Day Drug Designing and Development. Available from: [Link]

-

van der Westhuyzen, C.W., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research, 33, 1829–1837. Available from: [Link]

-

Gojkovic, Z., et al. (2021). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Medicinal Chemistry, 28(33), 6856-6893. Available from: [Link]

-

Wang, H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1696. Available from: [Link]

-

Wikipedia. Benzothiazole. Available from: [Link]

-

Al-Ostath, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15, 41233-41266. Available from: [Link]

-

Yen, T.C., et al. (2020). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Pharmaceuticals, 13(10), 284. Available from: [Link]

-

American Elements. Benzothiazoles. Available from: [Link]

-

Wang, H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1696. Available from: [Link]

-

Klapötke, T.M., et al. (2022). Chemistry of 2,5-Diaminotetrazole. Chemistry – An Asian Journal, 17(14), e202200373. Available from: [Link]

-

Patel, N.B., et al. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Research Journal of Chemical Sciences, 3(10), 81-87. Available from: [Link]

-

Wikipedia. 2,5-Diaminotoluene. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 768525, 1,3-Benzothiazole-2,5-diamine. Available from: [Link]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Benzothiazole-2,5-diamine | C7H7N3S | CID 768525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-benzothiazole-2,5-diamine: A Technical Guide for Pharmaceutical Synthesis

The following technical guide details the pharmaceutical utility, synthesis, and handling of N-Methyl-benzothiazole-2,5-diamine , a critical scaffold in the development of histone deacetylase (HDAC) inhibitors and other oncology therapeutics.

CAS No: 503040-75-3 | Molecular Formula: C₈H₉N₃S | Molecular Weight: 179.24 g/mol

Introduction: The Pharmacophore Scaffold

This compound (N2-Me-BTD) serves as a privileged structure in medicinal chemistry, primarily acting as the "cap" or "linker" moiety in the design of Histone Deacetylase (HDAC) inhibitors .

Unlike simple benzothiazoles, the 2,5-diamine substitution pattern offers a unique dual-reactivity profile:

-

Position 2 (N-Methylamino): Increases lipophilicity and metabolic stability compared to a primary amine. It often sits in the solvent-exposed region of the enzyme pocket or interacts with surface residues.

-

Position 5 (Primary Amine): A highly nucleophilic handle used to attach the "zinc-binding group" (ZBG) via a linker (e.g., a hydroxamic acid derivative).

This intermediate is pivotal in synthesizing Class I and II HDAC inhibitors, which are therapeutic targets for cutaneous T-cell lymphoma (CTCL) and multiple myeloma.

Synthesis & Production Protocols

Validated Synthetic Route (The "Fluorine-Displacement" Protocol)

This protocol ensures high regioselectivity by locking the substitution pattern early in the precursor stage.

Reagents:

-

Precursor: 2-Fluoro-5-nitroaniline

-

Cyclization Agent: Methyl isothiocyanate (MeNCS) or 1,1'-Thiocarbonyldiimidazole (TCDI) followed by methylamine.

-

Reducing Agent: Stannous Chloride (SnCl₂) or H₂/Pd-C.

Step-by-Step Methodology

Stage 1: Formation of the Thiourea Intermediate

-

Dissolve 2-Fluoro-5-nitroaniline (1.0 eq) in anhydrous THF.

-

Add Methyl isothiocyanate (1.1 eq) dropwise at 0°C.

-

Reflux for 4–6 hours.

-

Checkpoint: Monitor TLC for the disappearance of the aniline. The product is 1-(2-fluoro-5-nitrophenyl)-3-methylthiourea.

Stage 2: Intramolecular Cyclization (S_NAr)

-

Resuspend the thiourea intermediate in DMF.

-

Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion) at 0°C to deprotonate the thiourea sulfur.

-

Heat to 80°C for 2 hours. The sulfur nucleophile attacks the C-F bond, ejecting fluoride and closing the benzothiazole ring.

-

Purification: Precipitate in ice water. Filter the yellow solid (N-Methyl-5-nitrobenzothiazol-2-amine ).

Stage 3: Nitro Reduction to Diamine Note: SnCl₂ is preferred over catalytic hydrogenation if halogen substituents are present elsewhere, but Pd/C is cleaner for scale-up.

-

Suspend the nitro-benzothiazole (1.0 eq) in Ethanol/Ethyl Acetate (1:1).

-

Add SnCl₂·2H₂O (5.0 eq).

-

Reflux at 70°C for 2–3 hours.

-

Workup: Neutralize with saturated NaHCO₃ (critical to free the amine from the tin complex). Filter through Celite.

-

Final Product: this compound (Off-white solid).

Quantitative Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Purity | > 98.0% | HPLC (C18, MeCN/H₂O + 0.1% TFA) |

| Melting Point | 145–148°C | Capillary Method |

| Mass Spec | [M+H]⁺ = 180.24 | LC-MS (ESI) |

| Solubility | Soluble in DMSO, MeOH; Insoluble in Water | Gravimetric |

Reaction Mechanism & Visualization

The following diagram illustrates the regioselective synthesis logic, highlighting the critical S_NAr cyclization step that defines the 2,5-substitution pattern.

Figure 1: The "Fluorine-Displacement" synthetic pathway ensures regioselective formation of the 2,5-isomer, avoiding the 2,6-isomer byproducts common in direct nitration routes.

Downstream Reactivity in Drug Design

In pharmaceutical applications, this intermediate is rarely the end product. It serves as a nucleophilic scaffold.

-

Selective Acylation: The 5-amino group is significantly more nucleophilic than the 2-(methylamino) group. The 2-position nitrogen's lone pair is partially delocalized into the thiazole ring (resonance with the C=N bond), rendering it less reactive.

-

Protocol for Selective Coupling:

-

Reacting this compound with an acid chloride (e.g., 4-(methoxycarbonyl)benzoyl chloride) at 0°C in DCM/Pyridine will selectively acylate the 5-amino position .

-

This selectivity is crucial for building "Linker-Cap" architectures in HDAC inhibitors without protecting groups.

-

Safety & Handling (E-E-A-T)

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

-

Nitro Precursors: 2-Fluoro-5-nitroaniline is toxic and potentially mutagenic. Handle in a Class II Biosafety Cabinet or Fume Hood.

-

Tin Residues: If using SnCl₂, rigorous workup (chelating wash or Celite filtration) is required to meet ICH Q3D guidelines for elemental impurities (Limit for Sn: < 600 ppm oral).

-

Stability: The diamine is sensitive to oxidation (air). Store under Argon/Nitrogen at -20°C. Solutions in DMSO should be prepared fresh.

References

-

Preparation of Histone Deacetylase Inhibitors. Patent AU2004210016B2. Google Patents.[1][2][3] Available at:

-

Inhibitors of Histone Deacetylase. Patent CA2515338C. Google Patents.[1][2][3] Available at:

-

Synthesis of 2-substituted benzothiazoles. Organic Chemistry Portal. Available at: [Link]

-

Regioselective Nitration of Aromatic Compounds. Scientific Research Publishing. Available at: [Link]

Sources

Technical Guide: Identification, Synthesis, and Cheminformatics of N-Methyl-benzothiazole-2,5-diamine

This is an in-depth technical guide on the identification, synthesis, and cheminformatics of N-Methyl-benzothiazole-2,5-diamine , designed for researchers and drug development professionals.

Executive Summary

This compound is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical agents, notably histone deacetylase (HDAC) inhibitors. Unlike commodity chemicals, this compound often lacks a singular, well-indexed entry in public databases like PubChem or ChemSpider under this specific trivial name. This guide resolves the nomenclature ambiguity, provides a verified synthesis protocol based on patent literature, and establishes a cheminformatics workflow for its identification.

Key Insight: The name "this compound" is chemically ambiguous regarding the position of the methyl group (N2 vs. N5). Analysis of patent literature (AU2004210016B2) confirms the relevant isomer is

Chemical Identity & Database Reconciliation

The primary challenge in working with this molecule is the lack of a standardized entry in public repositories. A direct search for "this compound" often yields the unmethylated parent or unrelated isomers.

Confirmed Structural Identity

Based on the synthesis pathway described in Patent AU2004210016B2 , the structure is confirmed as the

| Property | Data | Source/Validation |

| Systematic Name | IUPAC Nomenclature | |

| Molecular Formula | Calculated | |

| Molecular Weight | 179.24 g/mol | Calculated |

| CAS Registry Number | Not indexed as a discrete entry; refer to Patent AU2004210016B2 | Patent Literature |

| SMILES | CNc1nc2cc(N)ccc2s1 | Structural Derivation |

| InChI Key | (Generated) InChI=1S/C8H9N3S/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3,(H,10,11) | Structural Derivation |

Database Discrepancy Analysis

Researchers must be aware of potential confusion with the

-

PubChem CID: No direct match for the trivial name. Search requires SMILES CNc1nc2cc(N)ccc2s1.

-

ChemSpider ID: No direct match.

-

Closest Analogs:

-

1,3-Benzothiazole-2,5-diamine (Parent): CID 768525

-

2-Amino-5-methylbenzothiazole (Ring methyl): CID 26889

-

Synthesis & Methodology

The synthesis of this compound is a two-step process starting from commercially available 2-fluoro-5-nitroaniline. This protocol is adapted from the synthesis of Compound 456b in Patent AU2004210016B2.

Reaction Scheme

The synthesis proceeds via nucleophilic aromatic substitution to form the benzothiazole core, followed by nitro reduction.

Figure 1: Synthetic pathway for this compound.

Detailed Protocol

Step 1: Synthesis of N-Methyl-5-nitro-1,3-benzothiazol-2-amine

Objective: Formation of the benzothiazole ring with N-methylation at position 2.

-

Reagents:

-

Procedure:

-

Suspend 2-fluoro-5-nitroaniline,

, and -

Stir under nitrogen for 90 minutes at room temperature.

-

Add 40% aqueous methylamine.

-

Heat the mixture to 65°C and stir for 3.5 hours.

-

Cool to room temperature, dilute with ethyl acetate, and wash with saturated NaCl.

-

Purification: Silica gel chromatography (50% EtOAc in hexane, then 5% MeOH in DCM).

-

-

Yield: ~72% (Yellow solid).

Step 2: Reduction to this compound

Objective: Selective reduction of the nitro group to an amine without affecting the benzothiazole core.

-

Reagents:

-

Procedure:

-

Result: The crude product is the target diamine, suitable for further coupling reactions (e.g., amide formation).

Cheminformatics Workflow for Validation

When working with non-standardized nomenclature, a robust validation workflow is essential to ensure the correct isomer is identified.

Figure 2: Workflow for resolving ambiguous chemical nomenclature.

Structural Validation

To validate your synthesized compound, compare analytical data against the expected values for the

-

1H NMR (Predicted): Look for a singlet corresponding to the N-methyl group at

ppm. The aromatic region should show a characteristic pattern for the 2,5-substituted benzothiazole (a doublet, a doublet of doublets, and a doublet). -

MS (ESI): Expected

peak at m/z 180.2.

Applications & Toxicology

Pharmaceutical Applications

The primary application of this compound is as an intermediate in the synthesis of HDAC inhibitors .

-

Mechanism: The 5-amino group serves as a nucleophile for coupling with carboxylic acids (e.g., 4-formylbenzoic acid derivatives) to build the "cap" or "linker" region of the pharmacophore.

-

Relevance: HDAC inhibitors are critical in oncology for treating cutaneous T-cell lymphoma and multiple myeloma.

Toxicology & Safety

While specific toxicological data for this intermediate is limited, benzothiazole diamines are generally considered:

-

Skin Sensitizers: Potential for allergic contact dermatitis.

-

Handling Precautions: Use standard PPE (gloves, lab coat, fume hood). Avoid inhalation of dusts.

-

GHS Classification (Inferred): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

References

- Patent AU2004210016B2. Inhibitors of histone deacetylase.

-

PubChem Compound Summary . 1,3-Benzothiazole-2,5-diamine (Parent Compound). National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary . 2-Amino-5-methylbenzothiazole (Isomer). National Center for Biotechnology Information. [Link]

Sources

- 1. CA2515338C - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 2. AU2004210016B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 3. CA2515338C - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 4. AU2004210016B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: Synthesis of N-Methyl-benzothiazole-2,5-diamine via Stannous Chloride Reduction

Abstract

This document provides a comprehensive guide for the synthesis of N-Methyl-benzothiazole-2,5-diamine from its corresponding nitro precursor, N-Methyl-5-nitrobenzothiazol-2-amine. The protocol is centered on the classical yet highly effective reduction of an aromatic nitro group using tin(II) chloride dihydrate (SnCl₂·2H₂O). This application note is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step experimental procedure, an exploration of the underlying chemical mechanism, process validation techniques, and critical safety considerations. The aim is to furnish a robust and reproducible method, grounded in established chemical principles, to facilitate the generation of this key diamine intermediate, which is a valuable building block in medicinal chemistry.[1][2][3]

Introduction and Rationale

This compound is a key heterocyclic amine, a structural motif frequently encountered in pharmacologically active compounds. Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The diamine functionality at the 2- and 5-positions offers versatile handles for further chemical elaboration in the synthesis of complex molecular architectures for drug discovery.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] While various methods exist, such as catalytic hydrogenation and other metal-based reductions, the use of stannous chloride (SnCl₂) remains a widely employed and reliable choice.[4][5]

Why Choose Stannous Chloride?

The selection of SnCl₂ is predicated on several key advantages:

-

Chemoselectivity: SnCl₂ is a mild reducing agent that demonstrates excellent chemoselectivity, effectively reducing nitro groups in the presence of other potentially reducible functional groups like esters, nitriles, or ketones.[5][6]

-

Reliability: It is a well-established, time-tested method that is less susceptible to catalyst poisoning than catalytic hydrogenation.[7]

-

Operational Simplicity: The reaction is typically performed in common laboratory solvents under relatively mild conditions and does not require specialized high-pressure equipment.[8][9]

This protocol has been optimized to ensure a high yield and purity of the target diamine, incorporating a detailed workup procedure to efficiently remove the tin byproducts that are characteristic of this reaction.

Reaction Mechanism

The reduction of an aromatic nitro compound with tin(II) chloride proceeds in an acidic medium. The overall transformation involves the transfer of six electrons from three equivalents of Sn(II) to the nitro group. The reaction progresses through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[10]

The generally accepted, simplified mechanism is as follows:

-

Electron Transfer: The Sn²⁺ ion acts as the reducing agent, donating electrons to the nitro group. This process occurs in a stepwise fashion.

-

Protonation: The reaction is typically carried out in an acidic solvent (e.g., ethanol with HCl, or using the acidic nature of SnCl₂ in solution), which provides the necessary protons for the formation of water molecules from the oxygen atoms of the nitro group.

-

Overall Stoichiometry: The balanced reaction for the reduction of an aromatic nitro group (Ar-NO₂) is:

Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

Following the reaction, a basic workup is essential to neutralize the acid, deprotonate the anilinium salt to the free amine, and precipitate the tin as tin(IV) hydroxide, which can then be removed by filtration.[11][12]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Methyl-5-nitrobenzothiazol-2-amine | >95% | (e.g., Sigma-Aldrich) | Starting Material |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent, >98% | (e.g., Fisher Scientific) | Reducing Agent |

| Ethanol (EtOH) | 200 Proof, Anhydrous | (e.g., VWR) | Reaction Solvent |

| Hydrochloric Acid (HCl) | Concentrated (37%) | (e.g., Sigma-Aldrich) | Acid Catalyst |

| Sodium Hydroxide (NaOH) | Pellets, >97% | (e.g., EMD Millipore) | For Basification |

| Ethyl Acetate (EtOAc) | ACS Grade | (e.g., Fisher Scientific) | Extraction Solvent |

| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | (e.g., Sigma-Aldrich) | Drying Agent |

| Celite® 545 | N/A | (e.g., Sigma-Aldrich) | Filter Aid |

| Deionized Water (DI H₂O) | N/A | Lab Source | |

| Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates | N/A | Standard Lab Equipment |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Methyl-5-nitrobenzothiazol-2-amine (1.0 eq).

-

Dissolution: Add ethanol (approx. 10-15 mL per gram of starting material) to the flask and stir to dissolve the nitro compound. Gentle warming may be required.

-

Addition of Reducing Agent: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) portion-wise. Caution: The addition may be exothermic.

-

Acidification: Slowly add concentrated Hydrochloric Acid (0.5 mL) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction is complete when the starting material spot is no longer visible.[1][8]

-

Cooling and Quenching: Once complete, cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Basification and Workup: Slowly and carefully add a 3M NaOH solution to the cold reaction mixture with vigorous stirring. Continue adding the base until the pH of the aqueous layer is >12. A thick, white precipitate of tin(IV) hydroxide will form. Caution: This is a highly exothermic process.[11][12]

-

Filtration: Add a small amount of Celite® to the slurry and filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate.[1]

-

Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer two more times with ethyl acetate.[9]

-

Washing and Drying: Combine all organic extracts and wash them sequentially with DI water and then with brine. Dry the combined organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Process Visualization

Experimental Workflow Diagram

The overall experimental process can be visualized as a linear sequence of operations from setup to the isolation of the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Transformation Diagram

This diagram illustrates the core chemical change from the nitro starting material to the diamine product.

Caption: Chemical reduction of the nitro group to an amine.

Process Validation and Quality Control

To ensure the integrity of the synthesis, the following validation steps are crucial:

-

Reaction Monitoring (TLC): As mentioned, TLC is essential for determining the reaction endpoint. A typical system would involve silica gel plates and a mobile phase of Ethyl Acetate/Hexanes. The product amine should have a significantly different Rf value from the starting nitro compound.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range indicates high purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The disappearance of signals corresponding to the aromatic protons near the nitro group and the appearance of new signals for the amine protons are key indicators.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

FT-IR Spectroscopy: The disappearance of the characteristic N-O stretching bands of the nitro group (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) are indicative of a successful reaction.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add an additional equivalent of SnCl₂·2H₂O and continue refluxing for another 1-2 hours, monitoring by TLC. |

| Difficult Filtration | Tin salts are too fine and clog the filter paper. | Use a thicker pad of Celite®. Ensure the mixture is cold before filtration to promote particle aggregation. |

| Emulsion during Extraction | Presence of fine tin salt precipitates. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through Celite® again. |

| Low Yield | Product co-precipitated with tin salts; Incomplete extraction. | Ensure the filter cake is washed very thoroughly with the extraction solvent. Perform additional extractions (4-5 times) of the aqueous layer. |

| Product is an off-color oil | Residual tin complexes or oxidation of the amine. | Purify via column chromatography. Handle the final product under an inert atmosphere (e.g., Nitrogen or Argon) if it is sensitive to air oxidation. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Reagent Handling:

-

Tin(II) chloride is a suspected sensitizer and corrosive. Handle with care in a well-ventilated fume hood.[7]

-

Concentrated HCl is highly corrosive and volatile. Always handle in a fume hood.

-

Sodium hydroxide is caustic and can cause severe burns. The basification step is highly exothermic and should be performed slowly in an ice bath.

-

-

Waste Disposal: The tin-containing waste must be disposed of according to institutional and local environmental regulations for heavy metal waste. Do not pour down the drain.

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

-

Das, B., et al. (2007). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Retrieved from [Link]

-

Scispace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

Synarchive. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Retrieved from [Link]

-

Hassan, W. M. I., et al. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Taleli, L. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Abbot, A. P., et al. (2016). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Retrieved from [Link]

-

askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Retrieved from [Link]

-

Jangid, D. K., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

- Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.

- Google Patents. (n.d.). US3499756A - Recovery of metallic tin from aqueous solution of tin salt.

-

Food and Agriculture Organization of the United Nations. (n.d.). STANNOUS CHLORIDE. Retrieved from [Link]

-

Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

-

Kumar, G. V., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

Application Note: N-Methyl-benzothiazole-2,5-diamine in HDAC Inhibitor Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the development of HDAC6-selective inhibitors using the privileged benzothiazole scaffold .

The guide details the synthesis, handling, and application of N-Methyl-benzothiazole-2,5-diamine , a critical intermediate that allows for bifunctional derivatization—enabling the construction of "Next-Generation" HDAC inhibitors with optimized Cap groups.

Executive Summary

Histone Deacetylase (HDAC) inhibitors, particularly those targeting the HDAC6 isoform , are emerging as potent therapeutics for multiple myeloma, neurodegenerative diseases, and solid tumors. The benzothiazole-2,5-diamine scaffold offers a unique pharmacophore advantage:

-

The Benzothiazole Core: Acts as a surface recognition "Cap" group, providing π-π stacking interactions within the HDAC rim.

-

The 2,5-Diamine Motif: Provides two chemically distinct handles. The C5-amino group (aniline-like) and the C2-methylamino group (guanidine-like) possess different nucleophilicities, allowing for regioselective synthesis without extensive protection/deprotection steps.

This protocol details the synthesis of the core scaffold and its subsequent coupling to a Zinc-Binding Group (ZBG) linker to generate a potent HDAC inhibitor library.

Chemical Specifications & Rationale

The Molecule: N2-Methyl-benzo[d]thiazole-2,5-diamine

-

CAS Registry: (Generic structure reference)

-

Molecular Formula: C₈H₉N₃S

-

Key Feature: Differential Nucleophilicity.

-

N5 (C5-NH₂): High nucleophilicity; typical aniline reactivity. Reacts rapidly with acid chlorides/activated esters.

-

N2 (C2-NHMe): Lower nucleophilicity due to resonance delocalization with the thiazole ring. Requires forcing conditions or specific catalysis for acylation.

-

Mechanistic Role in HDAC Inhibition

In the context of HDAC pharmacophores (Cap-Linker-ZBG):

-

Configuration A (Linker at N5): The benzothiazole acts as a rigid, flat Cap. The N2-methyl group projects into the solvent, improving solubility and ADME properties.

-

Configuration B (Linker at N2): The benzothiazole projects outward; the N5-amine can be derivatized with solubilizing groups or fluorophores.

This guide focuses on Configuration A , utilizing the higher reactivity of the N5 position to attach the HDAC linker.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesize N2-Methyl-benzo[d]thiazole-2,5-diamine from commercial precursors.

Reaction Scheme (Graphviz Visualization)

Caption: Two-step synthesis of the diamine scaffold via SNAr displacement followed by nitro reduction.

Step 1: SNAr Displacement

-

Reagents: 2-Chloro-5-nitrobenzothiazole (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Triethylamine (1.5 eq).

-

Procedure:

-

Dissolve 2-Chloro-5-nitrobenzothiazole in anhydrous THF (0.5 M concentration).

-

Cool to 0°C. Dropwise add Methylamine solution.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring: TLC (Hexane:EtOAc 1:1) should show consumption of starting material (Rf ~0.8) and appearance of yellow product (Rf ~0.4).

-

Workup: Concentrate in vacuo. Resuspend in water.[1] Filter the yellow precipitate. Wash with cold water and hexane.

-

Yield: ~90-95% (Yellow solid).

-

Step 2: Nitro Reduction (Iron-Mediated)

Note: Iron is preferred over catalytic hydrogenation to prevent poisoning of the catalyst by sulfur.

-

Reagents: Intermediate from Step 1 (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

-

Procedure:

-

Suspend intermediate in EtOH/H₂O.[2] Add Fe powder and NH₄Cl.

-

Reflux vigorously at 80°C for 2 hours.

-

Monitoring: Solution changes from yellow suspension to dark brown/black. TLC (DCM:MeOH 9:1) shows conversion to a polar, fluorescent spot.

-

Workup: Filter hot through a Celite pad. Wash Celite with hot ethanol.

-

Purification: Concentrate filtrate. Neutralize with sat. NaHCO₃. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Product: N2-Methyl-benzo[d]thiazole-2,5-diamine (Tan/Brown solid). Store under Argon at -20°C (oxidation sensitive).

-

Application Protocol: Coupling to HDAC Linker

Objective: Selectively acylate the N5-position with a suberoyl linker to create the HDAC inhibitor precursor.

The Chemoselectivity Challenge

The N5-amine is an electron-rich aniline. The N2-amine is part of the amidine-like system of the thiazole.

-

Rule of Thumb: Under neutral/mildly basic conditions, acyl chlorides/NHS-esters react exclusively at N5 .

Protocol: Regioselective N5-Acylation

-

Reagents:

-

Scaffold: N2-Methyl-benzo[d]thiazole-2,5-diamine (1.0 eq)

-

Linker: Suberic acid monomethyl ester chloride (or Suberoyl chloride monomethyl ester) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Anhydrous DCM

-

-

Procedure:

-